Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

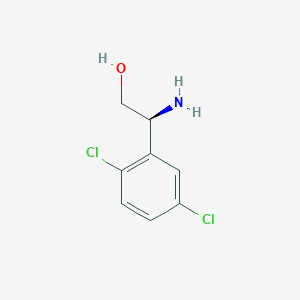

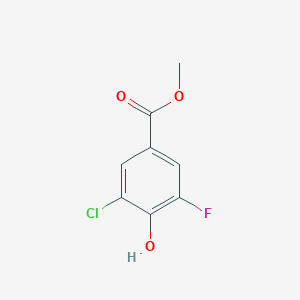

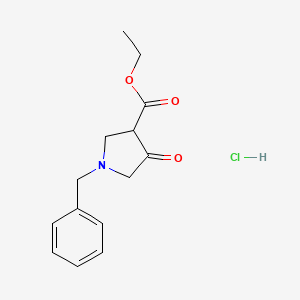

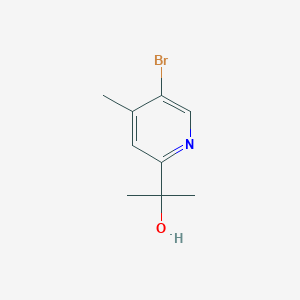

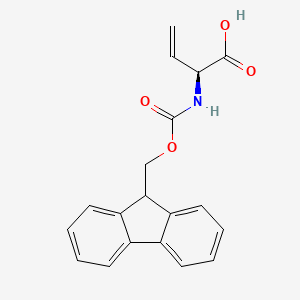

Fmoc-L-Vinylglycine is a compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 . It appears as an off-white solid . It is used in peptide and solid-phase synthesis, particularly as a building block for peptide synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of Fmoc-L-Vinylglycine is determined by its molecular formula, C19H17NO4 . The packing of Fmoc-L-Vinylglycine within the crystal structure is created by interactions between the planar Fmoc groups .

Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-L-Vinylglycine has a molecular weight of 323.34 and a molecular formula of C19H17NO4 . It appears as an off-white solid . The compound should be stored at 2 - 8 °C .

Scientific Research Applications

Hydrogel Formation

Fmoc-L-Vinylglycine, like other Fmoc-functionalized amino acids, has been used to construct hydrogels . These hydrogels find a wide range of applications due to their unique properties. The self-assembly of Fmoc-functionalized amino acids into hydrogels is driven by aromatic π–π stacking and hydrogen bonding interactions .

pH-Controlled Gelation

An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means that the gelation process can be controlled by adjusting the pH, which is significant among gelators .

High Thermal Stability

Fmoc-functionalized amino acids, including Fmoc-L-Vinylglycine, exhibit high thermal stability . This makes them suitable for applications that require stability under high-temperature conditions .

Drug Delivery

Fmoc-functionalized amino acids have been used as drug carriers . Their ability to form hydrogels makes them suitable for encapsulating drugs and releasing them in a controlled manner .

Dye Removal Properties

Fmoc-functionalized amino acids have been found to have dye removal properties . This makes them useful in applications related to environmental remediation .

Cell Viability

Fmoc-functionalized amino acids have been found to exhibit cell viability to selected cell types . This suggests potential applications in the field of cell biology and tissue engineering .

Supramolecular Nanostructure Formation

Fmoc-dipeptides, which include Fmoc-L-Vinylglycine, have been found to self-assemble into supramolecular nanostructures . These nanostructures have potential applications in the fabrication of various biofunctional materials .

Antibacterial Agent

Fmoc-L-Vinylglycine has been found to act as both a structural component and an antibacterial agent . This suggests potential applications in the development of antibacterial materials .

Mechanism of Action

Target of Action

Fmoc-L-Vinylglycine, also known as Fmoc-L-Gly(Vinyl)-OH or Fmoc-L-Vinylgly-OH, is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group can be rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

It is known that the compound has a molecular weight of 32334 and is stored at temperatures between 2 - 8 °C .

Result of Action

The primary result of the action of Fmoc-L-Vinylglycine is the protection of amines during peptide synthesis . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Vinylglycine is influenced by environmental factors such as pH and temperature . For example, the Fmoc group is base-labile, meaning it can be removed rapidly in a basic environment . Additionally, the compound exhibits temperature sensitivity, with storage recommended at temperatures between 2 - 8 °C .

Safety and Hazards

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFUFWCJIKRCS-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.